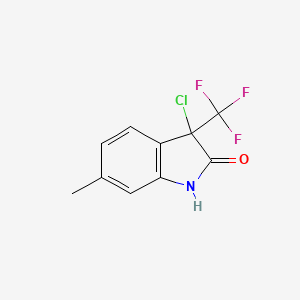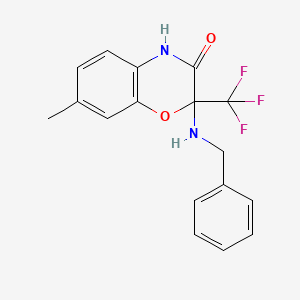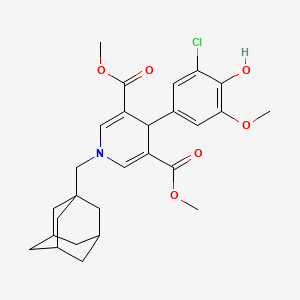![molecular formula C19H23N3O4S B4300360 1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4300360.png)
1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine involves the inhibition of specific enzymes, such as PDE5. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a key mediator of smooth muscle relaxation. By inhibiting PDE5, 1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine increases the levels of cGMP, leading to enhanced smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. Inhibition of PDE5 by the compound leads to increased levels of cGMP, which results in vasodilation and increased blood flow. This effect has been exploited for the treatment of erectile dysfunction. The compound has also been shown to exhibit anticancer activity, possibly through the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain in high purity. The compound has also been extensively studied, with its mechanism of action and biochemical effects well-documented. However, the compound has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine. One potential area of research is the development of new derivatives of the compound with enhanced potency and selectivity for specific targets. Another area of research is the investigation of the anticancer activity of the compound, with a focus on understanding its mechanism of action and identifying potential therapeutic applications. Additionally, the compound could be evaluated for its potential applications in other areas, such as neuroscience research, where it may have utility as a tool compound for the study of specific signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase-5 (PDE5), which is a target for the treatment of erectile dysfunction. The compound has also been evaluated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-5-15(2)18(12-14)20-8-10-21(11-9-20)27(25,26)19-13-17(22(23)24)7-6-16(19)3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYVYNOJSXIBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
![methyl 3,3,3-trifluoro-2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethylphenyl}-2-hydroxypropanoate](/img/structure/B4300314.png)



![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)

![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300368.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300369.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300378.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![dimethyl 5-amino-2-methyl-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300399.png)